REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[N:4][C:5]([O:8][CH2:9][CH3:10])=[CH:6][CH:7]=1.[S-:11][C:12]#[N:13].[K+].C(Cl)(=O)C1C=CC=CC=1>CC(C)=O>[CH2:9]([O:8][C:5]1[N:4]=[CH:3][C:2]([NH:1][C:12]([NH2:13])=[S:11])=[CH:7][CH:6]=1)[CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
NC=1C=NC(=CC1)OCC
|
Name
|
potassium thiocyanate
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting crystals (m.p. 130°-133° C.) were recovered by filtration
|
Type
|
WAIT
|
Details
|
boiled with 50 ml of 10% sodium hydroxide for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC=C(C=N1)NC(=S)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |